molecular formula C12H8N4O2 B5754348 5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde

5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde

Cat. No.: B5754348
M. Wt: 240.22 g/mol
InChI Key: RIABAJDCHUSRCV-UHFFFAOYSA-N
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Description

5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde is a heterocyclic compound that combines a furan ring with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and tetrazole rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde typically involves the formation of the furan ring followed by the introduction of the tetrazole group. One common method involves the reaction of 4-(tetrazol-1-yl)benzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with enzymes and receptors. The furan ring contributes to the compound’s stability and reactivity. Together, these features enable the compound to modulate various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde is unique due to the combination of the furan and tetrazole rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-7-11-5-6-12(18-11)9-1-3-10(4-2-9)16-8-13-14-15-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIABAJDCHUSRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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